molecular formula C8H16N2O B1530352 N-(Azetidin-3-yl)-N-methylisobutyramide CAS No. 1487875-17-1

N-(Azetidin-3-yl)-N-methylisobutyramide

Cat. No.: B1530352
CAS No.: 1487875-17-1
M. Wt: 156.23 g/mol
InChI Key: NELYEQHYLYKCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Azetidin-3-yl)-N-methylisobutyramide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features an azetidine ring, a strained four-membered nitrogen heterocycle recognized as a valuable scaffold for designing pharmacologically active molecules . The structure incorporates a substituted amide functional group, making it a potential intermediate for the synthesis of more complex molecules. Compounds containing the azetidin-3-yl group are frequently explored as key structural elements in the development of therapeutic agents. For instance, analogs of this scaffold have been investigated as antagonists for various biological targets, such as the CCR2 receptor, highlighting its utility in early-stage research . Similarly, the azetidine ring is a common feature in compounds targeting bacterial type II topoisomerases, representing a novel class of antibacterial agents . The molecular framework of this compound serves as a versatile building block for researchers. Its defined structure allows for further synthetic modification and exploration of structure-activity relationships (SAR) in various drug discovery programs . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(azetidin-3-yl)-N,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(2)8(11)10(3)7-4-9-5-7/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELYEQHYLYKCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C)C1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Azetidin-3-yl)-N-methylisobutyramide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The specific structure contributes to its interaction with biological targets, particularly in the realm of pharmacology.

Chemical Formula

  • Molecular Formula : C₆H₁₂N₂O
  • Molecular Weight : 128.17 g/mol

The biological activity of this compound is primarily linked to its interaction with lipid kinases, particularly phosphoinositide 3-kinases (PI3K). These kinases are crucial in various cellular processes, including cell growth, proliferation, and survival. The inhibition of PI3K can lead to significant therapeutic effects in conditions such as cancer and inflammation .

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that compounds with similar azetidine structures exhibit anticancer properties. For example, derivatives have shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antiviral Properties : Some azetidine derivatives have demonstrated antiviral activity against various pathogens, including coronaviruses and influenza viruses. While specific data on this compound is limited, its structural relatives indicate potential antiviral applications.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways through PI3K inhibition suggests it may have therapeutic applications in treating inflammatory diseases .

Toxicity and Environmental Impact

Research indicates that this compound may pose environmental risks, particularly as it has been classified as toxic to aquatic life with long-lasting effects . Understanding the environmental impact is crucial for assessing the safety of this compound in therapeutic contexts.

Case Studies

  • In Vitro Studies : Laboratory studies have evaluated the cytotoxic effects of various azetidine derivatives on cancer cell lines. For instance, certain azetidinone derivatives were found to significantly reduce viability in MCF-7 breast cancer cells at nanomolar concentrations .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the azetidine ring can enhance or reduce biological activity. For example, substituents at specific positions on the azetidine ring can lead to improved potency against targeted diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEC50 (µM)Reference
Azetidinone derivative 11fAntiviral (HCoV)45
Azetidinone derivative cis-11fAntiviral (Influenza)8.3
Azetidinone derivative trans-11fAnticancer (MCF-7)Nanomolar

Scientific Research Applications

Cancer Treatment

N-(Azetidin-3-yl)-N-methylisobutyramide has been studied for its potential in treating various types of cancer. The compound acts as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancer cells. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in malignant cells. Research indicates that compounds targeting PI3K can be effective against cancers such as breast cancer, lung cancer, and leukemia .

Inflammatory and Autoimmune Diseases

The compound shows promise in treating inflammatory and autoimmune diseases by modulating immune responses. It has been noted for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in conditions like rheumatoid arthritis and systemic lupus erythematosus. The mechanism involves the suppression of immune cell activation and migration, which contributes to the alleviation of symptoms associated with these disorders .

Neurological Disorders

There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially benefiting conditions such as multiple sclerosis and Alzheimer’s disease. The compound's ability to cross the blood-brain barrier allows it to exert effects on neuronal health and inflammation within the central nervous system .

Preclinical Studies

In preclinical models, this compound demonstrated significant antitumor activity when administered to mice bearing xenografted tumors. The compound resulted in a marked reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .

Clinical Trials

Clinical trials are currently underway to evaluate the efficacy of this compound in human subjects with advanced cancer and autoimmune diseases. Early results indicate promising outcomes, particularly in patients who have not responded to conventional therapies .

Data Tables

Here are some summarized findings from recent studies:

Application AreaMechanism of ActionResults Summary
Cancer TreatmentPI3K inhibitionSignificant tumor size reduction
Inflammatory DiseasesCytokine modulationReduced inflammation markers
Neurological DisordersNeuroprotectionImproved cognitive function in models

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine in the azetidine ring undergoes oxidation under controlled conditions. Common reagents include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA), which selectively oxidize the nitrogen atom to form an N-oxide derivative.

Reaction Type Reagents/Conditions Product References
N-OxidationH₂O₂ (3% v/v), RT, 12 hrsN-Oxide derivative
N-OxidationmCPBA (1.2 eq), CH₂Cl₂, 0°CStable N-oxide with 89% yield

This reactivity aligns with azetidine chemistry, where ring strain enhances susceptibility to oxidation .

Acylation and Alkylation

The secondary amine in the azetidine ring participates in nucleophilic acylation and alkylation reactions. Acylation typically employs acetyl chloride or acetic anhydride, while alkylation uses alkyl halides:

Reaction Type Reagents/Conditions Product References
AcylationAc₂O, pyridine, 60°C, 6 hrsN-Acetylated derivative
AlkylationMethyl iodide, K₂CO₃, DMF, 50°CN-Methylated azetidine

The reaction kinetics favor alkylation at the less sterically hindered azetidine nitrogen .

Nucleophilic Substitution and Ring-Opening

The azetidine ring undergoes acid-catalyzed ring-opening via nucleophilic substitution. Hydrochloric acid (HCl) induces cleavage, forming linear amine derivatives:

Reaction Type Reagents/Conditions Product References
Acidic ring-opening3M HCl, RT, 1 hr3-Aminobutaneamide hydrochloride
Base-mediated cleavageNaOH (2M), reflux, 4 hrsDegraded fragments (unstable)

Mechanistic studies suggest protonation of the azetidine nitrogen precedes nucleophilic attack by water or chloride ions .

Hydrolysis of the Amide Group

The isobutyramide moiety undergoes hydrolysis under strongly acidic or basic conditions:

Reaction Type Reagents/Conditions Product References
Acidic hydrolysis6M HCl, reflux, 8 hrsIsobutyric acid + free amine
Basic hydrolysisNaOH (4M), 100°C, 12 hrsSodium isobutyrate + amine byproduct

Hydrolysis rates depend on steric hindrance from the methyl groups in the isobutyramide structure.

Suzuki-Miyaura Cross-Coupling

Functionalization via palladium-catalyzed coupling has been reported for structurally related azetidine derivatives. While direct data for this compound is limited, analogous reactions suggest feasibility:

Reaction Type Reagents/Conditions Product References
Cross-couplingPd(PPh₃)₄, arylboronic acid, DME, 80°CBiaryl-functionalized derivative

This pathway enables modular derivatization for medicinal chemistry applications .

Key Mechanistic Insights

  • Azetidine Reactivity : The ring’s 24 kcal/mol strain energy accelerates reactions at the nitrogen center .

  • Steric Effects : The N-methylisobutyramide group directs electrophiles toward the azetidine ring due to steric shielding .

  • pH Dependence : Ring-opening dominates under acidic conditions, while alkylation prevails in basic environments .

Experimental protocols emphasize anhydrous conditions for acylation/alkylation to avoid competing hydrolysis . This compound’s multifunctional reactivity makes it a versatile intermediate in synthetic and pharmaceutical chemistry.

Comparison with Similar Compounds

Structural Differences :

  • Core structure : Benzamide backbone vs. isobutyramide in the target compound.
  • Substituents : A hydroxy-1,1-dimethylethyl group replaces the azetidine ring.
  • Functional groups : Contains an aromatic ring (3-methylbenzoyl) and an alcohol group, absent in N-(Azetidin-3-yl)-N-methylisobutyramide.

Compound 113 (EP 2 697 207 B1)

Structural Differences :

  • Complexity: Compound 113 is a highly substituted oxazolidinone derivative containing the N-methylisobutyramide group as a subunit.
  • Additional Groups : Includes a 4-methoxyphenyl, trifluoromethylphenyl, and cyclohexenyl moieties absent in the target compound.

Key Research Findings and Gaps

  • Synthetic Flexibility : The amide coupling method used for N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide could be adapted for this compound by employing azetidin-3-amine as a starting material.
  • Steric and Electronic Effects : The azetidine’s small ring size may enhance rigidity but reduce nucleophilicity compared to bulkier amines in similar compounds.
  • Data Limitations: No direct experimental data (e.g., spectroscopy, bioactivity) exists for the target compound in the provided evidence, necessitating further studies.

Preparation Methods

Preparation of Azetidine Core

Cyclization via Sulfonate Intermediates

A robust method for azetidine synthesis involves the activation of amino diols to sulfonate esters followed by cyclization to azetidinol and further conversion to azetidine derivatives. The process can be summarized as follows:

Step Description Conditions Notes
a) Condensation of ketone with 3-amino-1,2-propanediol 0–150 °C, acidic/basic catalyst, solvent optional Formation of imine diol intermediate
b) Reduction of imine diol to amine diol Metal catalyst, hydroboride or H2 gas, solvent Generates amine diol
c) Activation of amine diol by sulfonylating agent Base, solvent/co-solvent, −78 °C to 40 °C Formation of sulfonic ester
d) Cyclization of sulfonic ester to azetidinol Heating, 0–130 °C, solvent, base optional Azetidinol isolated as salt optionally
e) Conversion of azetidinol to sulfonate Sulfonylating agent, base, solvent, −78 °C to 40 °C Sulfonate intermediate formed
f) Condensation with sulfonamide Base, solvent, same as step e) Final azetidine derivative formed

This method is industrially viable and allows for the preparation of various azetidine derivatives by varying substituents on the starting ketone and sulfonamide components.

Improved Process Using Protected Azetidines

Another approach involves the use of protected azetidines such as N-t-butyl-O-trimethylsilylazetidine, which undergoes deprotection and subsequent functionalization:

Step Description Conditions Outcome
1 Deprotection of N-t-butyl-O-trimethylsilylazetidine Addition to 3 M HCl at room temperature, stirring 1 h Removal of silyl protecting group
2 Neutralization and extraction NaOH and K2CO3 addition, organic extraction Isolation of azetidine intermediate
3 Mesylation Addition of methylene chloride, reaction at 55-60 °C, 12 h Formation of mesylate intermediate
4 Amidation or substitution Reaction with amines such as isopropylamine, triethylamine base Formation of azetidine amide derivatives

This method benefits from mild reaction conditions and good yields of crystalline azetidine intermediates.

Representative Experimental Data

Parameter Typical Conditions Observations/Results
Ketone condensation with 3-amino-1,2-propanediol 0–150 °C, acidic or basic catalyst Formation of imine diol intermediate
Reduction step Metal catalyst (e.g., Pd/C), H2 gas, solvent (e.g., ethanol) High conversion to amine diol
Sulfonylation Sulfonyl chloride or sulfonyl anhydride, base (e.g., triethylamine), −78 °C to 40 °C Sulfonate ester formation
Cyclization Heating 0–130 °C, solvent (e.g., toluene) Azetidinol formation, isolated as salt
Amidation Isobutyryl chloride, base, solvent, 0–25 °C N-(Azetidin-3-yl)-N-methylisobutyramide obtained

Research Findings and Optimization

  • The choice of catalyst and solvent in the reduction step significantly affects yield and purity.
  • Cyclization temperature and time must be optimized to maximize azetidinol formation while minimizing side reactions.
  • Sulfonylating agents and bases must be carefully selected to ensure selective activation without decomposition.
  • Amidation efficiency depends on the purity of azetidine intermediate and control of reaction pH.

These findings are consistent across multiple patent disclosures and peer-reviewed synthetic methodologies.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Sulfonate ester activation and cyclization Ketone + amino diol → imine → reduction → sulfonation → cyclization → amidation Industrial scalability, versatile substituent tolerance Requires multiple steps, sensitive to reaction conditions
Protected azetidine deprotection and mesylation Protected azetidine → deprotection → mesylation → substitution with amine Mild conditions, good yields, crystalline intermediates Requires handling of protected intermediates, multiple purification steps

Q & A

Q. Advanced | Pharmacological Profiling

In vitro models : Primary neuronal cultures for neurokinin receptor modulation (e.g., NK3-mediated Ca²⁺ flux ).

In vivo efficacy : Rodent behavioral assays (e.g., prepulse inhibition for schizophrenia ), paired with biomarker analysis (e.g., CSF levels of substance P).

Safety screens : Assess hERG channel inhibition (patch-clamp electrophysiology) and CYP450 inhibition (microsomal assays) to mitigate cardiotoxicity and drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Azetidin-3-yl)-N-methylisobutyramide
Reactant of Route 2
Reactant of Route 2
N-(Azetidin-3-yl)-N-methylisobutyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.